molecular formula C10H9BrN2 B042699 1-benzyl-4-bromo-1H-pyrazole CAS No. 50877-41-3

1-benzyl-4-bromo-1H-pyrazole

Cat. No. B042699
CAS RN: 50877-41-3
M. Wt: 237.1 g/mol
InChI Key: QKTAXFTZNKXHMW-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-1H-pyrazole is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 . It is a solid substance at room temperature . This compound can be used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as histamine and histidine .


Molecular Structure Analysis

The molecular structure of 1-benzyl-4-bromo-1H-pyrazole consists of a pyrazole ring attached to a benzyl group and a bromine atom . The InChI code for this compound is 1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 .


Physical And Chemical Properties Analysis

1-Benzyl-4-bromo-1H-pyrazole is a solid at room temperature . It has a molecular weight of 237.1 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis of Diverse Chemicals

  • Field : Organic Chemistry
  • Application : Pyrazole derivatives, including 1-benzyl-4-bromo-1H-pyrazole, are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
  • Method : The synthesis of these derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
  • Results : The variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

Preparation of Solid Hexacoordinate Complexes

  • Field : Inorganic Chemistry
  • Application : 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes .
  • Method : This involves the reaction of 4-bromopyrazole with dimethyl- and divinyl-tindichloride .
  • Results : The outcome of this application was not specified in the source .

Study of Stability of Boronate Esters

  • Field : Analytical Chemistry
  • Application : 1-Benzylpyrazole-4-boronic acid pinacol ester is used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
  • Method : The method involves the use of LCMS technique .
  • Results : The outcome of this application was not specified in the source .

Palladium-Catalyzed Methylation

  • Field : Organic Chemistry
  • Application : 1-Benzylpyrazole-4-boronic acid pinacol ester is used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
  • Method : The method involves the use of palladium catalyst and iodomethane .
  • Results : The outcome of this application was not specified in the source .

Synthesis of 4-Bromo-5-(Trifluoromethyl)-1-Phenyl-1H-Pyrazoles

  • Field : Organic Chemistry
  • Application : 4-Bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles can be synthesized using two methodologies .
  • Method : The first method proceeds through the brominated 1,3-bis-electrophilic substrate, whereas in the second, the pyrazole ring is brominated using NBS as the brominating agent .
  • Results : The outcome of this application was not specified in the source .

Preparation of 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole

  • Field : Organic Chemistry
  • Application : 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
  • Method : The method involves the use of 4-bromopyrazole as a starting material .
  • Results : The outcome of this application was not specified in the source .

Synthesis of 4-Bromo-5-(Trifluoromethyl)-1-Phenyl-1H-Pyrazoles

  • Field : Organic Chemistry
  • Application : 4-Bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles can be synthesized using two interesting methodologies .
  • Method : The first method proceeds through the brominated 1,3-bis-electrophilic substrate, whereas in the second, the pyrazole ring is brominated using NBS as the brominating agent .
  • Results : The outcome of this application was not specified in the source .

Preparation of 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole

  • Field : Organic Chemistry
  • Application : 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
  • Method : The method involves the use of 4-bromopyrazole as a starting material .
  • Results : The outcome of this application was not specified in the source .

Safety And Hazards

1-Benzyl-4-bromo-1H-pyrazole is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-benzyl-4-bromo-1H-pyrazole are not mentioned in the retrieved data, pyrazole derivatives, in general, continue to be an area of interest in various fields of science due to their diverse and valuable synthetic, biological, and photophysical properties .

properties

IUPAC Name

1-benzyl-4-bromopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTAXFTZNKXHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388129
Record name 1-benzyl-4-bromo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-bromo-1H-pyrazole

CAS RN

50877-41-3
Record name 1-benzyl-4-bromo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was charged with 4-bromopyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol) and potassium hydroxide pellets (3.37 g, 60 mmol). After the mixture was sonicated for 15 min, benzyl chloride (5.2 mL, 45 mmol) was added dropwise and the resulting mixture was stirred overnight. Ethyl ether (20 mL), water (20 mL), and diluted hydrochloric acid (1 mL, 10%) were added under stirring. The organic layer was washed with water (2×20 mL) and dried over MgSO4. The solvent was removed under reduced pressure and the product was purified by flash chromatography on silica gel (hexane/ethyl acetate 10:1) to provide the desired product as a white solid (6.74 g, 95% yield). Mp 51-52° C. (lit. 44-45° C., See Jones, R. G. J. Am. Chem. Soc. 1949, 71, 3994). 1H NMR (400 MHz, CDCl3): δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H); 13C NMR (100 MHz, CDCl3): δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1.
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
484 mg
Type
catalyst
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Yoshikawa, M Saitoh, T Katoh, T Seki… - Journal of medicinal …, 2018 - ACS Publications
We report the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as a novel class of receptor interacting protein 1 (RIP1) kinase inhibitors. On the basis of the …
Number of citations: 76 pubs.acs.org
T Wen, B Liang, J Liang, D Wang, J Shi… - The Journal of …, 2022 - ACS Publications
Practical copper-promoted N-alkylation and bromination of arylamines/indazoles with alkyl bromides are described; the N-alkylation-C-4-bromination and N-dialkylation-C-4-…
Number of citations: 1 pubs.acs.org
BY Park, MT Pirnot, SL Buchwald - The Journal of Organic …, 2020 - ACS Publications
We report a visible light-mediated flow process for C–N cross-coupling of (hetero)aryl halides with a variety of amine coupling partners through the use of a photoredox/nickel dual …
Number of citations: 55 pubs.acs.org
Y Zhao - 2009 - unsworks.unsw.edu.au
Cancer is a class of diseases characterized by uncontrolled growth, invasion and sometimes metastasis of abnormal cells [1]. Cancer can occur in people of all ages; however, the risk …
Number of citations: 5 unsworks.unsw.edu.au
J Xu - 2022 - dspace.mit.edu
Chapter 1: Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. The Pd-catalyzed cross-coupling of thiols with …
Number of citations: 0 dspace.mit.edu
NA Isley - 2015 - search.proquest.com
Focus has been to develop new technologies that are both useful and sustainable to the synthetic community by following the 12 Principles of Green Chemistry. By utilizing micellar …
Number of citations: 1 search.proquest.com

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